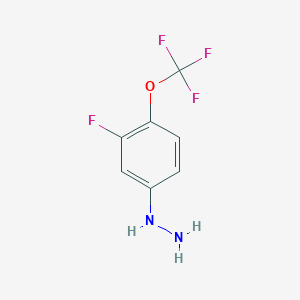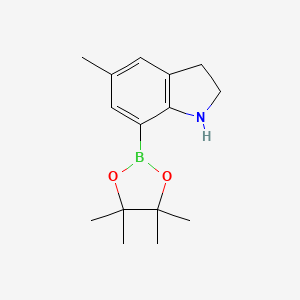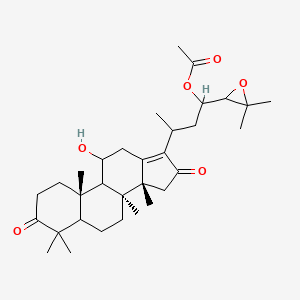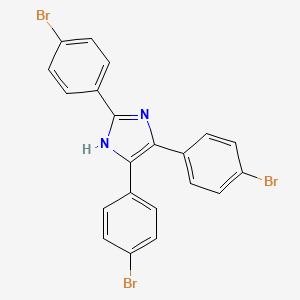
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H7F4N2O It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-fluoro-4-(trifluoromethoxy)aniline
Reagent: Hydrazine hydrate
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, at a temperature range of 50-80°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)phenylhydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 3-Fluorophenylhydrazine
Uniqueness
(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C7H6F4N2O |
|---|---|
Molekulargewicht |
210.13 g/mol |
IUPAC-Name |
[3-fluoro-4-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F4N2O/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2 |
InChI-Schlüssel |
VBIVCIOSAGHRTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Methyl-6-[2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile](/img/structure/B14782192.png)
![4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol](/img/structure/B14782194.png)

![2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14782208.png)
![2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro-](/img/structure/B14782219.png)
![[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B14782230.png)
![rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B14782234.png)
![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)
![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
![4-Benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one](/img/structure/B14782247.png)




